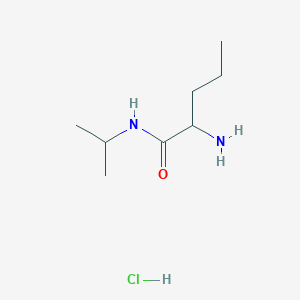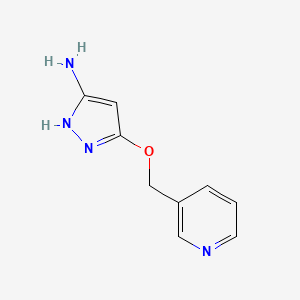
N1-Isopropylnorvalinamide hydrochloride
Overview
Description
N1-Isopropylnorvalinamide hydrochloride, also known as WIN 55,212-2, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic uses. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
1. Biomedical Applications
N1-Isopropylnorvalinamide hydrochloride is closely related to Poly(N-isopropylacrylamide) (PNIPAM) based hydrogels, which are widely studied for their distinct thermo-responsive properties. These materials are used in diverse biomedical applications such as drug delivery, tissue regeneration, and the creation of artificial muscles. The unique properties of these hydrogels, including their responsiveness to temperature changes, make them suitable for smart actuators, photonic crystals, and smart windows. Advanced functional PNIPAM-based smart hydrogels are highlighted for their potential in novel biomedical applications due to their ability to alter physical and chemical properties autonomously when exposed to external stimuli (Tang et al., 2021).
2. Drug Delivery Systems
Thermosensitive hydrogels like those derived from PNIPAM are being explored for their rapid response rates, critical in applications such as artificial organs, actuators, and on-off switches. PNIPAM hydrogels display a sharp volume change around a critical temperature, which is instrumental in creating responsive drug delivery systems. Strategies to enhance the kinetics of these hydrogels are being investigated to improve their efficiency and performance in various medical and technological applications (Zhang et al., 2008).
3. Sensing and Imaging Applications
The research also highlights the potential of PNIPAM-based materials in sensing and imaging applications. These materials, due to their stimuli-responsive nature, are being studied for sensing small molecules, macromolecules, and biomolecules. Hydrogel/microgel-based photonic materials are particularly noted for their optical properties that vary depending on the presence and concentration of various analytes (Li et al., 2015).
4. Novel Therapeutic Applications
Furthermore, PNIPAM-based thermosensitive hydrogels are being developed for enhanced biomedical applications. By incorporating functional components, such as inorganic nanoparticles or other polymer blocks, these composite hydrogels aim to overcome inherent drawbacks like low mechanical strength, limited drug loading capacity, and low biodegradability. This approach opens up new possibilities in drug delivery, tissue engineering, and wound dressing by introducing multi-stimuli responsibility and higher biocompatibility (Xu et al., 2020).
properties
IUPAC Name |
2-amino-N-propan-2-ylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-4-5-7(9)8(11)10-6(2)3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNPXNOYJQUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol](/img/structure/B1405637.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405641.png)



![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)
![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)


